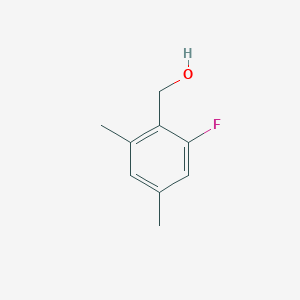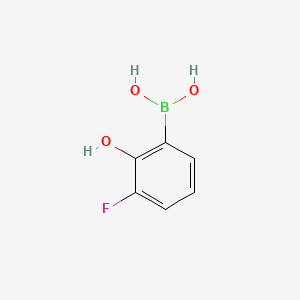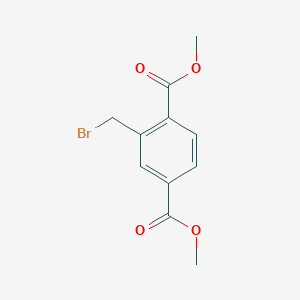
5-Bromo-2-isopropylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-isopropylpyrimidine is an organic compound that is commonly used in scientific research. It is a heterocyclic compound with a five-membered ring containing nitrogen and bromine atoms. It is a colorless solid that is slightly soluble in water and has a melting point of 130-132°C. This compound has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
Antiviral Activity
Brominated pyrimidines have been explored for their potential antiviral activities. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a class that includes modifications at the 5-position of the pyrimidine ring, have shown poor inhibitory activity against DNA viruses but marked inhibition against retrovirus replication in cell culture. This includes significant antiretroviral activity comparable to reference drugs, highlighting the potential of brominated pyrimidines in developing antiviral therapeutics (Hocková et al., 2003).
DNA Synthesis Tracking
Bromodeoxyuridine (BrdU), a brominated pyrimidine analog of thymidine, is extensively used as a marker of DNA synthesis. It allows for the identification of proliferating cells in various biological and medical studies, providing insights into the mechanisms of cell division and development. Despite its benefits, the potential detrimental effects of BrdU incorporation into DNA, such as impacting cell proliferation and viability, have been noted, urging caution in interpreting results obtained using BrdU as a marker (Martí-Clúa, 2021).
Synthetic Methodology
The synthesis of brominated pyrimidines, including 5-Bromo-2-isopropylpyrimidine, often involves halogenation strategies that provide access to a variety of functionalized pyrimidine derivatives. These synthetic approaches enable the preparation of key intermediates used in pharmaceutical research and development, demonstrating the versatility and importance of brominated pyrimidines in organic synthesis (Šterk et al., 2012).
Computational and Spectroscopic Analysis
The study of brominated pyrimidines extends into computational and spectroscopic analyses to understand their electronic properties and reactivity patterns. For example, 5-bromo-2-hydroxy pyrimidine has been examined through density functional theory (DFT) calculations, revealing insights into its molecular geometry, vibrational wavenumbers, and electronic properties. Such studies are crucial for designing new compounds with desired biological or chemical properties (Chandralekha et al., 2020).
Pharmaceutical Development
The incorporation of brominated pyrimidines into more complex structures has led to the development of novel pharmaceutical agents. For example, the synthesis of 4,5-dihydropyrazolines carrying a pyrimidine moiety, starting from 5-bromo-pyrimidine derivatives, has yielded compounds with promising antioxidant, anti-inflammatory, and analgesic activities, underscoring the pharmaceutical potential of brominated pyrimidine derivatives (Adhikari et al., 2012).
Safety and Hazards
5-Bromo-2-isopropylpyrimidine is considered hazardous . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
5-bromo-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRZRAEKSQHCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293691 |
Source


|
| Record name | 5-Bromo-2-(1-methylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060813-04-8 |
Source


|
| Record name | 5-Bromo-2-(1-methylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(1-methylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)






![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)
![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)

